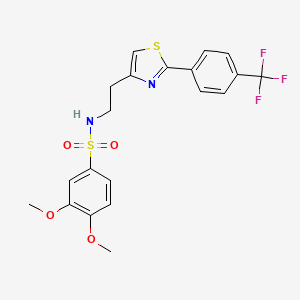
3,4-dimethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,4-dimethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H19F3N2O4S2 and its molecular weight is 472.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3,4-Dimethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by:
- Dimethoxy groups at positions 3 and 4 on the benzene ring.
- A trifluoromethyl group attached to a phenyl ring.
- A thiazole moiety which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its anticancer and antibacterial properties. The thiazole and sulfonamide components are particularly significant in enhancing its pharmacological profile.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit promising anticancer activities. The presence of electron-donating groups, such as methoxy groups on the phenyl ring, has been correlated with increased cytotoxicity against various cancer cell lines.
Key Findings:
- IC50 Values: Studies have shown that thiazole-containing compounds can have IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity. For instance, compounds similar to 3,4-dimethoxy derivatives have demonstrated IC50 values around 1.61 µg/mL against specific tumor cell lines .
- Mechanism of Action: The compound likely induces apoptosis through interaction with key proteins involved in cell survival pathways, such as Bcl-2 .
Antibacterial Activity
The sulfonamide structure is well-known for its antibacterial properties. Compounds with similar frameworks have shown effectiveness against a range of bacterial strains.
Research Insights:
- Comparative Studies: In vitro studies have demonstrated that thiazole derivatives exhibit antibacterial activity comparable to standard antibiotics like norfloxacin .
- SAR Analysis: The presence of halogen substituents (e.g., trifluoromethyl) enhances the lipophilicity and membrane permeability of these compounds, contributing to their antibacterial efficacy .
Case Studies
Several studies have explored the biological activity of structurally related compounds, providing insights into the potential applications of this compound.
-
Antitumor Efficacy Study:
- A study evaluated various thiazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced the anticancer activity, with certain substitutions leading to enhanced potency compared to traditional chemotherapeutics like doxorubicin .
-
Antibacterial Activity Evaluation:
- Another study focused on synthesizing new thiazole derivatives and assessing their antibacterial properties against Gram-positive and Gram-negative bacteria. Compounds demonstrated significant inhibition zones comparable to established antibiotics, suggesting their potential as new therapeutic agents .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how modifications affect biological activity:
- Electron-Dongating Groups: The introduction of methoxy groups at specific positions enhances cytotoxicity.
- Thiazole Ring Presence: Essential for both anticancer and antibacterial activities.
- Trifluoromethyl Substitution: Increases lipophilicity and potentially improves bioavailability.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4S2/c1-28-17-8-7-16(11-18(17)29-2)31(26,27)24-10-9-15-12-30-19(25-15)13-3-5-14(6-4-13)20(21,22)23/h3-8,11-12,24H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVVQCNTRYQMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













